DM-CHOC-PEN is derived from penclomedine, a compound initially developed for its antitumor properties. The addition of a cholesteryl moiety enhances its lipophilicity, facilitating better penetration through the blood-brain barrier. This modification is crucial for targeting central nervous system malignancies. The compound belongs to the class of alkylating agents, which are known for their ability to form covalent bonds with DNA, leading to cell death in rapidly dividing cancer cells.
The synthesis of DM-CHOC-PEN involves a multi-step process that incorporates various chemical transformations. A common method includes:
This method yields high purity and good yields of DM-CHOC-PEN, which can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of DM-CHOC-PEN is characterized by several key features:
The structural analysis indicates that DM-CHOC-PEN can form stable adducts with DNA, particularly at the N7 position of guanine bases, which is crucial for its alkylating activity .
DM-CHOC-PEN undergoes several significant chemical reactions:
These reactions highlight DM-CHOC-PEN's potential as an effective chemotherapeutic agent against various malignancies.
The mechanism by which DM-CHOC-PEN exerts its anticancer effects involves:
Research indicates that DM-CHOC-PEN's ability to penetrate the blood-brain barrier and selectively target tumor cells minimizes off-target effects typically associated with conventional chemotherapeutics .
DM-CHOC-PEN exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and formulations for clinical use.
DM-CHOC-PEN has shown promise in various scientific applications:
DM-CHOC-PEN is a polychlorinated pyridine cholesteryl carbonate that functions as a bis-alkylating agent, directly damaging DNA through covalent modifications at specific nucleophilic sites. Its primary mechanism involves forming adducts at the N7 position of guanine and the N4 position of cytosine. This bifunctional alkylation induces DNA cross-linking, leading to double-strand breaks and irreversible disruption of DNA replication and transcription processes [1] [3] [9].
Preclinical studies demonstrate that DM-CHOC-PEN's alkylation profile differs from classic alkylators like temozolomide. While temozolomide primarily methylates guanine at the O6 position, DM-CHOC-PEN targets both purines and pyrimidines, creating more extensive and less repairable DNA lesions. In B16 melanoma cells, this mechanism resulted in a half-maximal inhibitory concentration (IC50) of 0.5 μg/mL, significantly lower than temozolomide (IC50 ≥ 3.0 μg/mL) [1]. Mass spectrometry analyses of DNA adducts confirm the presence of DM-CHOC-PEN-derived modifications at N7-guanine and N4-cytosine, correlating with sustained DNA fragmentation and apoptosis in glioblastoma and melanoma models [3] [9].
Table 1: DNA Alkylation Sites and Functional Impacts of DM-CHOC-PEN
Alkylation Site | Adduct Type | Biological Consequence | Repair Mechanism Evasion |
---|---|---|---|
N7-Guanine | Monofunctional/Cross-link | DNA strand breaks | Weak association with MGMT repair |
N4-Cytosine | Monofunctional | Transcription arrest | Not a substrate for BER pathways |
Bis-adducts | Interstrand cross-links | Replication fork collapse | Homologous repair deficiency |
Beyond direct DNA damage, DM-CHOC-PEN amplifies intracellular oxidative stress through mitochondrial disruption and reactive oxygen species (ROS) generation. In vitro studies in melanoma and glioblastoma cells show a 2.5–4-fold increase in ROS (e.g., superoxide, H₂O₂) within 4 hours of exposure. This oxidative surge depletes glutathione reserves and inactivates key antioxidant enzymes like superoxide dismutase (SOD) and catalase [3] [7].
The compound’s polychlorinated pyridine core facilitates redox cycling, generating semiquinone radicals that further propagate oxidative cascades. In B16 melanoma xenografts, DM-CHOC-PEN-treated tumors exhibited elevated markers of lipid peroxidation (malondialdehyde ↑65%) and protein carbonylation, confirming oxidative injury [1] [7]. This microenvironmental stress synergizes with DNA alkylation to impair tumor metabolism—notably suppressing the Warburg effect by disrupting glucose and glutamine utilization in glioblastoma cells [2] [6].
DM-CHOC-PEN’s cholesteryl carbonate moiety confers high lipophilicity (logP > 5), enabling passive diffusion across lipid membranes. However, its brain uptake is primarily mediated by active transport via overexpressed L-glutamine transporters (e.g., ASCT2/SLC1A5) on endothelial cells and tumor membranes [2] [6] [8].
Structural analysis reveals DM-CHOC-PEN mimics L-glutamine due to shared carbonyl and amine moieties, allowing ASCT2-mediated uptake. In glioblastoma models, ASCT2 expression correlates with 5–8-fold higher intracellular drug accumulation compared to normal brain tissue. Pharmacokinetic studies in primary brain tumor patients confirm tumor-to-plasma ratios > 3:1, with drug concentrations reaching 61–120 ng/g in tumor tissue while remaining undetectable in adjacent healthy brain [2] [8] [9].
Table 2: Transport Mechanisms Facilitating CNS Delivery of DM-CHOC-PEN
Transport Pathway | Molecular Driver | Evidence | Tumor Specificity |
---|---|---|---|
Passive diffusion | Lipophilicity (logP >5) | Correlation with cholesterol esters | Low |
ASCT2 (SLC1A5) | Structural mimicry of L-glutamine | Competitive inhibition assays | High in GBM/metastases |
Erythrocyte hitchhiking | Glucosamine affinity | Drug association with RBC membranes | Broad (CNS metastases) |
Cellular uptake of DM-CHOC-PEN exploits nutrient transporter overexpression in malignancies. Cancer cells exhibit elevated expression of L-glutamine transporters (ASCT2) to fuel biosynthetic pathways, which coincidentally facilitates DM-CHOC-PEN internalization. In vitro assays show uptake inhibition >80% when co-administered with glutamine analogs, confirming transporter dependence [2] [6].
Critically, DM-CHOC-PEN is not a substrate for P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance. In P-gp-overexpressing melanoma and breast cancer lines, DM-CHOC-PEN accumulation remained unaffected by P-gp inhibitors (e.g., verapamil), unlike classic chemotherapeutics like doxorubicin. This property enables sustained intracellular concentrations (>90 ng/10⁵ cells) in refractory tumors [5] [6] [8]. Phase II data in adolescents with CNS tumors further support tumor-selective retention, with drug detectable in plasma for >50 days post-infusion, correlating with prolonged responses [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7